2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine
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Overview
Description
2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine is a chemical compound with the molecular formula C9H21N3O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms of a 1,3,5-triazine ring. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
The synthesis of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form 2,4-dihydroxy-1,3,5-triazine.
Oxidation and Reduction: While less common, the triazine ring can undergo oxidation or reduction under specific conditions.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl and amino groups in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine involves the reactivity of the trimethylsilyl groups and the triazine ring. The trimethylsilyl groups can be easily removed under acidic or basic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The triazine ring itself can act as a scaffold for the attachment of various functional groups, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine include:
2,4-Bis[(trimethylsilyl)oxy]benzaldehyde: Another compound with trimethylsilyl groups, used in organic synthesis.
2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester: Used as a protecting group in organic synthesis.
2,4-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester: Similar in structure and used for similar purposes.
The uniqueness of this compound lies in its triazine ring, which provides additional reactivity and versatility compared to other compounds with trimethylsilyl groups.
Properties
Molecular Formula |
C9H19N3O2Si2 |
---|---|
Molecular Weight |
257.44 g/mol |
IUPAC Name |
trimethyl-[(4-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy]silane |
InChI |
InChI=1S/C9H19N3O2Si2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3 |
InChI Key |
JDYHJVXTXXLEIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=N1)O[Si](C)(C)C |
Origin of Product |
United States |
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